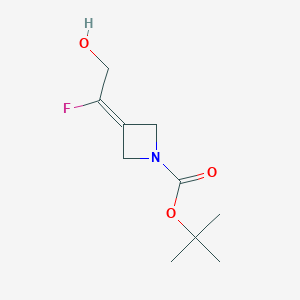

Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₀H₁₆FNO₃ and a molecular weight of 217.24 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-hydroxyethylidene moiety, and an azetidine ring, making it a unique structure in organic chemistry .

Vorbereitungsmethoden

The synthesis of tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate involves multiple steps, typically starting with the preparation of the azetidine ring. The reaction conditions often include the use of tert-butyl chloroformate and fluoro-hydroxyethylidene precursors under controlled temperature and pH conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Analyse Chemischer Reaktionen

Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyethylidene moiety plays a crucial role in these interactions, potentially inhibiting or activating biological pathways . The exact pathways and targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate can be compared with similar compounds such as:

Tert-butyl 3-(1-chloro-2-hydroxyethylidene)azetidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

Tert-butyl 3-(1-bromo-2-hydroxyethylidene)azetidine-1-carboxylate: Contains a bromine atom, which affects its chemical and physical properties.

Biologische Aktivität

Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C10H16FNO3

- Molecular Weight : 205.23 g/mol

- CAS Number : 1126650-66-5

- Structure : The compound features an azetidine ring, a tert-butyl ester group, and a fluoro-substituted hydroxyl ethylidene moiety.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The fluoro group enhances binding affinity to enzymes, potentially affecting metabolic pathways.

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, influencing the compound's interaction with biological receptors.

- Stability and Solubility : The presence of the tert-butyl group may improve metabolic stability and solubility, which are critical for drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Properties : Some derivatives show effectiveness against bacterial strains, suggesting potential use in antibiotic development.

- Antiviral Activity : Preliminary studies have indicated that compounds with similar structures may inhibit viral replication.

- Enzyme Inhibition : Certain azetidine derivatives have been documented to inhibit key enzymes involved in metabolic processes, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various azetidine derivatives, including those with fluoro and hydroxyl substituents. The results showed that compounds with a similar structure to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 32 | 64 |

| Compound B | 16 | 32 |

| Tert-butyl derivative | 8 | 16 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several azetidine derivatives. The compound was tested against acetylcholinesterase (AChE), revealing an IC50 value indicative of moderate inhibitory activity.

| Compound | IC50 (µM) |

|---|---|

| Tert-butyl derivative | 25 |

| Standard inhibitor (Donepezil) | 0.5 |

Eigenschaften

IUPAC Name |

tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h13H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDFHBYWRGNSPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(CO)F)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.